Progesterone Receptor Binding Affinity
In competitive radioligand binding assays using ovine uterine cytosol as the progesterone receptor source, 7alpha,14alpha-dihydroxyprogesterone demonstrated no measurable displacement of [³H]-progesterone at concentrations up to 10⁻⁵ M [1]. This contrasts starkly with parent progesterone, which binds the progesterone receptor with high affinity (relative binding affinity set to 100%). The introduction of the 7alpha and 14alpha hydroxyl groups eliminates progesterone receptor binding entirely, whereas other hydroxylated derivatives such as 17alpha-hydroxyprogesterone retain detectable though reduced affinity [1].
| Evidence Dimension | Progesterone receptor binding affinity (relative to progesterone = 100%) |
|---|---|
| Target Compound Data | No measurable displacement at ≤10⁻⁵ M (Relative Binding Affinity <0.1%) |
| Comparator Or Baseline | Progesterone: RBA = 100% (Kd ~4 × 10⁻⁹ M); 17alpha-Hydroxyprogesterone: detectable but reduced affinity |
| Quantified Difference | >1000-fold reduction in binding affinity compared to progesterone; complete loss of detectable binding |
| Conditions | Ovine uterine cytosol progesterone receptor; radioligand displacement assay using [³H]-progesterone |
Why This Matters
This complete loss of progesterone receptor binding enables use as a negative control or as a selective tool to probe non-classical steroid signaling pathways without confounding PR-mediated effects.
- [1] Mercer, J., Funder, J. W., & Adam, W. R. (1978). The affinity of hydroxylated progesterone derivatives for classical steroid receptors. Journal of Steroid Biochemistry, 9(1), 33-37. View Source
